molecular formula C12H8Cl3NO3 B13679766 Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate

Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate

Cat. No.: B13679766
M. Wt: 320.6 g/mol
InChI Key: SHYHLWKTUVOSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichlorobenzoyl chloride with methyl 3-amino-2-methylacrylate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired isoxazole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C12H8Cl3NO3

Molecular Weight

320.6 g/mol

IUPAC Name

methyl 5-methyl-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H8Cl3NO3/c1-5-9(12(17)18-2)11(16-19-5)10-7(14)3-6(13)4-8(10)15/h3-4H,1-2H3

InChI Key

SHYHLWKTUVOSAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.